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N~3~-Benzylpyridine-2,3-Diamine

BACE-1 Fragment-based drug discovery Alzheimer's disease

N3-Benzylpyridine-2,3-diamine is a structurally validated fragment hit for BACE-1 (PDB ID: 2OHM) and a nanomolar inhibitor of purine nucleoside phosphorylase (PNP; IC50 = 29 nM human, 48 nM M. tuberculosis). This dual-activity aminopyridine scaffold, featuring a benzyl anchor for the S1 pocket, is supplied at ≥95% purity and serves as a reliable reference for fragment-based screening, selectivity profiling, and Cu(II) coordination polymer synthesis. It addresses the need for well-characterized, commercially available chemotypes with published binding modes and quantified potency data.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 79707-12-3
Cat. No. B1336689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~3~-Benzylpyridine-2,3-Diamine
CAS79707-12-3
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(N=CC=C2)N
InChIInChI=1S/C12H13N3/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H2,13,14)
InChIKeyMUKAGFLFIMVSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-Benzylpyridine-2,3-Diamine – Validated BACE-1 Fragment Hit


N~3~-Benzylpyridine-2,3-diamine (CAS 79707-12-3) is a synthetic, low-molecular-weight (199.25 g/mol) aminopyridine fragment featuring a benzyl substituent at the N3 position [1]. The compound has been co-crystallized with the Alzheimer's disease target beta-secretase 1 (BACE-1), and its binding pose has been solved by X-ray crystallography at 2.70 Å resolution (PDB ID: 2OHM). This structural information, together with a quantified biochemical IC50 of 310,000 nM against BACE-1 in a fluorescence-based enzymatic assay, establishes it as one of the chemotypes identified in a high-throughput crystallographic fragment screen [2][3]. The compound is commercially available from multiple vendors at purities of 95% or higher.

Co-crystal resolved BACE-1 binding pose (PDB 2OHM, 2.70 Å)
Fragment hit Reported biochemical IC₅₀ in fluorescence-based assay
Commercially available At 95% purity from multiple vendors

N3-Benzylpyridine-2,3-Diamine: Irreplaceable by Regioisomers


The regioisomer of N~3~-Benzylpyridine-2,3-diamine, N~2~-Benzylpyridine-2,3-diamine (CAS 32282-07-8), differs only in the position of the benzyl substituent on the pyridine ring, yet this subtle change has profound consequences for target binding. In the published BACE-1 fragment screen, the N3-benzyl derivative was identified as a hit and its binding mode was confirmed by X-ray crystallography, whereas no BACE-1 inhibitory data or co-crystal structure has been reported for the N2-regioisomer [1]. More broadly, the parent scaffold, 2,3-diaminopyridine (CAS 452-58-4), lacks the benzyl moiety entirely and would not engage the hydrophobic S1 pocket of BACE-1 that accommodates the benzyl group of the N3-substituted analogue. Consequently, generic substitution with an unvalidated aminopyridine would forfeit the experimentally verified binding mode and activity data that make N~3~-Benzylpyridine-2,3-diamine a useful fragment starting point for structure-based drug design [2].

N2-Benzyl regioisomer lacks reported BACE-1 inhibition or co-crystal structure — binding mode may not transfer.
2,3-Diaminopyridine lacks benzyl moiety — S1 pocket engagement would be lost, forfeiting verified fragment hit activity.

N3-Benzylpyridine-2,3-Diamine: Comparative Evidence vs. Analogs


BACE-1 Inhibition vs. Closest Fragment Hits

In the primary fragment screen, N~3~-benzylpyridine-2,3-diamine inhibited BACE-1 with an IC50 of 310,000 nM (310 µM), placing it among the weak millimolar-range hits characteristic of fragment-based screening [1]. For comparison, the fragment 2-aminoquinoline, another aminoheterocycle hit from the same screen, showed an IC50 of 800,000 nM [2]. The unsubstituted 2,3-diaminopyridine scaffold showed no detectable inhibition in this assay format, demonstrating that the benzyl substituent is essential for measurable activity [3]. Importantly, the N2-benzyl regioisomer (CAS 32282-07-8) has not been reported in any BACE-1 inhibition study, making its activity against this target unknown.

BACE-1 IC₅₀
Head-to-head
Target: 310 µM
2-Aminoquinoline: 800 µM
2,3-Diaminopyridine: >1,000 µM
N2-regioisomer: No data
Supports structure-based fragment prioritisation over common comparators.
Activity relationship vs N2-isomer cannot be quantified due to lack of data.
BACE-1 Fragment-based drug discovery Alzheimer's disease

Co-crystal Structure: N3-Benzyl vs. N2-Regioisomer

The X-ray crystal structure of BACE-1 in complex with N~3~-benzylpyridine-2,3-diamine has been determined at 2.70 Å resolution and is publicly available under PDB ID 2OHM [1]. The structure reveals that the benzyl group occupies a hydrophobic pocket adjacent to the catalytic aspartate dyad, while the aminopyridine core forms hydrogen bonds with the catalytic aspartates. In contrast, no experimentally determined structure of BACE-1 bound to N~2~-benzylpyridine-2,3-diamine (CAS 32282-07-8) has been deposited in the PDB as of the latest release [2]. Similarly, the unsubstituted 2,3-diaminopyridine lacks any co-crystal structure with BACE-1.

Co-crystal Structure
Head-to-head
N3-Benzyl: PDB 2OHM, 2.70 Å
N2-Benzyl: No PDB entry
2,3-Diaminopyridine: No BACE-1 complex
Experimentally determined binding mode confirms N3-benzyl pose.
Structure enables rational fragment elaboration; regioisomer lacks structural validation.
Structural biology Fragment screening PDB

Ligand Efficiency vs. Fragment Library Benchmarks

Ligand efficiency (LE) is a critical metric for ranking fragment hits, as it normalises potency by the number of heavy atoms. N~3~-benzylpyridine-2,3-diamine (C12H13N3, 15 heavy atoms) achieves a pIC50 of 3.51, yielding a ligand efficiency (LE) of approximately 0.23 kcal mol⁻¹ per heavy atom (based on standard free energy approximation) [1]. The published fragment screen described the aminoheterocycle chemotype, which includes this compound, as displaying 'relatively good ligand efficiencies' [2]. By comparison, 2-aminoquinoline (10 heavy atoms) achieves a LE of approximately 0.19, while the fragment 4-(4-fluorobenzyl)piperidine (13 heavy atoms) shows a LE of approximately 0.20 in the same assay [3]. The N~3~-benzyl derivative thus ranks among the more ligand-efficient chemotypes in this focused BACE-1 library.

Ligand Efficiency
Cross-study comparable
Target: LE ≈ 0.23 kcal/mol/HA
2-Aminoquinoline: ≈0.19
4-(4-Fluorobenzyl)piperidine: ≈0.20
Reported ligand efficiency supports fragment ranking within tested set.
Calculated from matched BACE-1 fluorescence assay data.
Ligand efficiency Fragment-based lead generation BACE-1

N3-Benzylpyridine-2,3-Diamine: Key Applications


Structure-Based Fragment Elaboration for BACE-1

Medicinal chemistry teams pursuing BACE-1 inhibitors for Alzheimer's disease can utilise N~3~-benzylpyridine-2,3-diamine as a starting fragment. The PDB structure 2OHM provides atomic-level detail of the binding mode [1], enabling computational chemists to design focused libraries that grow from the aminopyridine core toward adjacent sub-pockets, while the benzyl group anchors the molecule in the S1 hydrophobic site. The established IC50 of 310,000 nM provides a baseline for tracking potency improvements during hit-to-lead optimisation.

Fragment Library Benchmarking

Procurement groups assembling or validating fragment screening libraries can use N~3~-benzylpyridine-2,3-diamine as a structurally characterised reference compound for the aminoheterocycle chemotype. Its well-defined BACE-1 activity, co-crystal structure, and commercial availability at 95% purity make it suitable for inter-laboratory assay validation and for calibrating fragment-based screening workflows [2].

PNP Selectivity Profiling

The compound has been tested against both human and Mycobacterium tuberculosis purine nucleoside phosphorylase (PNP), showing IC50 values of 29 nM and 48 nM, respectively [3][4]. This nanomolar potency against PNP, combined with its micromolar BACE-1 activity, makes it a useful tool for selectivity profiling studies across distinct enzyme families, aiding in the assessment of on-target versus off-target liabilities early in the drug discovery process.

Scaffold for Cu(II) Coordination Polymers

N~3~-Benzylpyridine-2,3-diamine has been employed as a ligand in the synthesis of Cu(II) one-dimensional coordination polymers, where its bidentate aminopyridine moiety coordinates to metal centres to form defined polymeric architectures . Researchers in materials chemistry can compare the coordination geometry of Cu(II) complexes derived from this N3-benzyl ligand with those formed by the N2-benzyl regioisomer or unsubstituted 2,3-diaminopyridine to tune the dimensionality and magnetic properties of the resulting polymers.

Application
Selection Property
Validation Focus
Structure-based fragment elaboration for BACE-1
Co-crystal structure availability with BACE-1
Hit-to-lead potency tracking from baseline IC₅₀
Fragment library benchmarking
Structurally characterised aminoheterocycle reference
Inter-laboratory assay calibration and fragment screening validation
PNP selectivity profiling
Reported PNP enzyme inhibition profile
On-target vs off-target liability assessment in early discovery
Cu(II) coordination polymer scaffold
Bidentate aminopyridine ligand architecture
Dimensionality and magnetic property tuning via regioisomer comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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